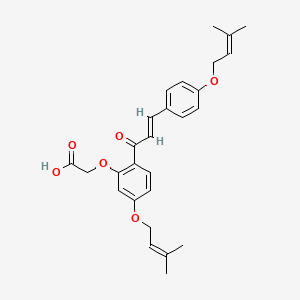
Sofalcone
Descripción general
Descripción
La sofalcona es un derivado flavonóide sintético de la soforadina, un fenol natural que se encuentra en la planta medicinal Sophora subprostrata . Se utiliza principalmente como agente protector de la mucosa y se ha informado que inhibe el crecimiento de Helicobacter pylori . La sofalcona es conocida por sus propiedades antiinflamatorias y antibacterianas, lo que la convierte en un compuesto valioso en el tratamiento de trastornos gastrointestinales .
Aplicaciones Científicas De Investigación
La sofalcona tiene una amplia gama de aplicaciones de investigación científica:
Química: La sofalcona se utiliza como un compuesto modelo en el estudio de derivados de flavonoides y sus propiedades químicas.
Biología: Se utiliza para investigar sus efectos sobre los procesos celulares y su potencial como agente antiinflamatorio.
Industria: Las propiedades antibacterianas de la sofalcona la convierten en un candidato para su uso en el desarrollo de nuevos agentes antimicrobianos
Mecanismo De Acción
La sofalcona ejerce sus efectos a través de múltiples mecanismos:
Efecto antibacteriano: La sofalcona inhibe el crecimiento de Helicobacter pylori al reducir su adhesión a las células epiteliales gástricas e inhibir la producción de toxina vacuolisante.
Efecto antiinflamatorio: La sofalcona se dirige al grupo de caja de alta movilidad 1 (HMGB1) en las células epiteliales colónicas humanas, reduciendo la inflamación.
Efecto protector de la mucosa: La sofalcona inhibe la degradación de las prostaglandinas, que desempeñan un papel crucial en la protección de la mucosa gástrica.
Análisis Bioquímico
Biochemical Properties
Sofalcone has been reported to inhibit the growth of Helicobacter pylori . It exerts its effects by inhibiting the production of vacuolating toxin (VT) and the induction of interleukin-8 (IL-8) secretion by H. pylori . It also has a direct bactericidal effect on H. pylori, exhibits anti-urease activity, and reduces the adhesion of this organism to gastric epithelial cells .
Cellular Effects
This compound has been found to inhibit the inflammatory response of human colonic epithelial cells . It covalently targets high mobility group box 1 (HMGB1), a key player in the inflammatory response . This interaction results in the activation of the cytoprotective and anti-inflammatory nuclear factor-erythroid 2 (NF-E2) p45-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HMGB1, which leads to the activation of the Nrf2-HO-1 pathway . This compound forms a covalent bond with HMGB1, leading to the dissociation of the Nrf2-KEAP1 complex . This results in increased nuclear accumulation of Nrf2 and induction of HO-1 protein expression .
Metabolic Pathways
It has been reported to inhibit the degradation of prostaglandins , suggesting that it may interact with enzymes or cofactors involved in prostaglandin metabolism.
Métodos De Preparación
La preparación de sofalcona implica múltiples pasos sintéticos. Un método comienza con 2-hidroxi-4-(3-metil-2-buteno oxígeno) hipnona como material de partida. El compuesto objetivo, sofalcona, se obtiene después de una serie de reacciones que incluyen C-alquilación, O-alquilación y condensación aldólica . Los métodos de producción industrial suelen implicar la optimización de estas reacciones para lograr altos rendimientos y pureza .
Análisis De Reacciones Químicas
La sofalcona experimenta varias reacciones químicas, que incluyen:
Oxidación: La sofalcona se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la sofalcona, dando lugar a diferentes derivados.
Sustitución: La sofalcona puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .
Comparación Con Compuestos Similares
La sofalcona se compara con otros compuestos similares, tales como:
Soforadina: El fenol natural del que se deriva la sofalcona.
Hesperidina metilchalcona: Otro derivado de flavonoides utilizado por sus efectos protectores vasculares.
Metochalcona: Un derivado de chalcona utilizado como colerético y diurético.
La combinación única de la sofalcona de efectos antibacterianos, antiinflamatorios y protectores de la mucosa la diferencia de otros compuestos similares, lo que la convierte en un agente valioso en el tratamiento de trastornos gastrointestinales .
Propiedades
IUPAC Name |
2-[5-(3-methylbut-2-enoxy)-2-[3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWRVVCDTLRWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023586 | |
| Record name | Sofalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64506-49-6 | |
| Record name | Sofalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64506-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sofalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sofalcone exert its cytoprotective effects?
A1: this compound demonstrates cytoprotective activity through various mechanisms:
- Strengthening the Gastric Mucosal Barrier: It enhances the physicochemical properties of gastric mucus. Studies show that this compound administration increases mucus gel thickness, sulfo- and sialomucin content, H+ retardation capacity, viscosity, and hydrophobicity. [, ]
- Modulating Prostaglandin Metabolism: this compound increases prostaglandin E2 (PGE2) levels in gastric mucosa. It achieves this by stimulating PGE2 production and inhibiting 15-hydroxyprostaglandin dehydrogenase (15-HPGD), the enzyme responsible for PGE2 degradation. [, , , , ]
- Promoting Healing and Regeneration: this compound accelerates the healing of gastric ulcers by promoting microvascular and connective tissue regeneration. This is linked to its ability to stimulate basic fibroblast growth factor (bFGF) production and increase the number of endothelial cells and myofibroblasts in damaged areas. [, , ]
- Antioxidant Activity: this compound exhibits antioxidant properties, protecting gastric mucosa from ischemia-reperfusion injury by inhibiting lipid peroxidation and scavenging superoxide radicals. []
Q2: Does this compound interact with Helicobacter pylori?
A2: While not a primary antibiotic, this compound demonstrates several effects against Helicobacter pylori :
- Antibacterial Activity: this compound displays direct antibacterial activity against H. pylori. [, , ]
- Inhibition of Adherence and Virulence Factors: It inhibits H. pylori adhesion to gastric mucin, reduces vacuolating toxin production, and suppresses lipolytic activity, potentially mitigating mucosal damage. [, , ]
- Modulation of Immune Response: this compound inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by monocytes stimulated with H. pylori extracts. []
Q3: What is the molecular structure of this compound?
A: this compound is a synthetic isoprenyl chalcone derivative. Its chemical name is 2'-carboxymethoxy-4,4'-bis(3-methyl-2-butenyloxy)-chalcone. [, ]
Q4: What are the molecular formula and weight of this compound?
A: The molecular formula for this compound is C26H32O6, and its molecular weight is 440.53 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A: Research articles mention using HPLC-UV methods for the detection and quantification of this compound and its metabolites in biological samples. This suggests the use of UV-Vis spectroscopy for its characterization. [, ]
Q6: What is known about the stability of this compound under various conditions?
A: While specific stability data is limited in the provided research, studies highlight the use of this compound in various formulations, including oral suspensions, powders, and potentially, microcapsules. This implies a degree of stability under typical formulation conditions. [, , ]
Q7: Are there any strategies to improve this compound's formulation and bioavailability?
A: Research explores the development of this compound solid dispersions using polyethylene glycols (PEG) as carriers to enhance its dissolution rate, potentially improving bioavailability. [] Additionally, the development of this compound alginate microcapsules using emulsion techniques has been investigated as a potential strategy for controlled release and targeted delivery. []
Q8: What is the pharmacokinetic profile of this compound?
A: Studies in healthy volunteers demonstrate that this compound is absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 0.7-0.9 hours (Tmax). The elimination half-life (t1/2) ranges from 2.17 to 3.88 hours, and no significant accumulation is observed after multiple doses. The pharmacokinetics do not appear to differ significantly between males and females. []
Q9: Has the efficacy of this compound been evaluated in clinical trials?
A: While the provided research doesn't cite specific clinical trials, several papers highlight the clinical use of this compound as an anti-ulcer drug. Studies indicate its effectiveness in treating chronic gastric ulcers in rats, with histological evidence of accelerated healing, mucosal regeneration, and increased collagen fiber development. [] Clinical studies also point to its potential in improving the eradication rate of H. pylori infection when combined with standard triple therapy regimens. [, ]
Q10: What is the safety profile of this compound?
A: Although limited information on toxicity is available within the provided research, the papers consistently indicate a favorable safety profile for this compound. Clinical studies report a low incidence of generally mild adverse effects, even with long-term administration. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


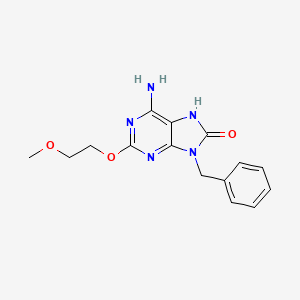
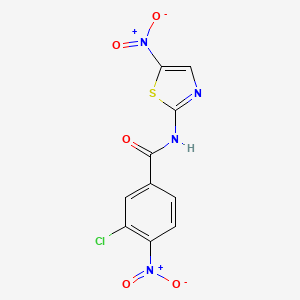
![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)

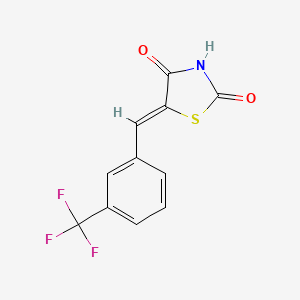
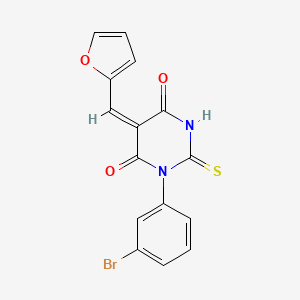
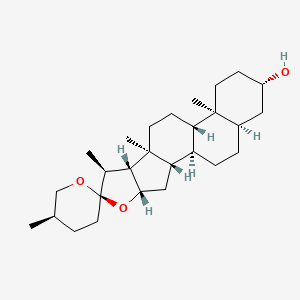
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)


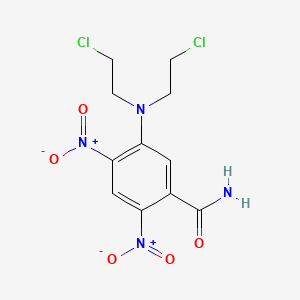
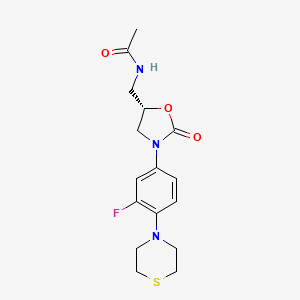
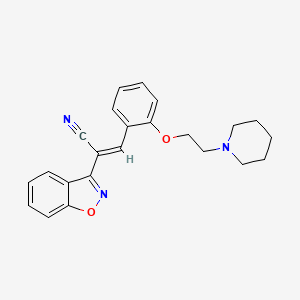
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)
